Product packaging for Mecocyanin(Cat. No.:CAS No. 4453-78-5)

Mecocyanin

Cat. No.: B12767709
CAS No.: 4453-78-5
M. Wt: 647.0 g/mol
InChI Key: JTBKLSOMWLPIPN-DHJOXOLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mecocyanin (CAS 4453-78-5), also known as Cyanidin chloride 3-sophoroside, is a natural anthocyanin pigment with the molecular formula C 27 H 31 ClO 16 and a molecular weight of 646.98 g/mol . It is identified as a cyanidin 3-bioside and is historically noted for its isolation from the flowers of the corn poppy, Papaver rhoeas L. . The compound's core structure consists of cyanidin aglycone linked to a sophorose disaccharide moiety. In research, this compound serves as a critical standard and tool for investigating the biosynthetic pathways and physiological roles of anthocyanins in plants . Its specific absorption maximum in methanolic HCl at 523 nm makes it particularly valuable for spectroscopic analysis and method development in the study of plant pigments . Early research has also explored its biochemical interactions, including investigations into its effects on blood components and erythrocyte membranes, highlighting its potential for use in basic biochemical and biophysical studies . This compound is supplied as a solid and typically appears as dark-red crystals or needles. It is soluble in water and alcohol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31ClO16 B12767709 Mecocyanin CAS No. 4453-78-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4453-78-5

Molecular Formula

C27H31ClO16

Molecular Weight

647.0 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

InChI

InChI=1S/C27H30O16.ClH/c28-7-17-19(33)21(35)23(37)26(42-17)39-8-18-20(34)22(36)24(38)27(43-18)41-16-6-11-13(31)4-10(29)5-15(11)40-25(16)9-1-2-12(30)14(32)3-9;/h1-6,17-24,26-28,33-38H,7-8H2,(H3-,29,30,31,32);1H/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-;/m1./s1

InChI Key

JTBKLSOMWLPIPN-DHJOXOLYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O)O.[Cl-]

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O)O.[Cl-]

Origin of Product

United States

Natural Occurrence and Distribution Patterns of Mecocyanin

Plant Species as Primary Biological Sources

The common poppy, Papaver rhoeas, is a prominent source of mecocyanin. The striking red color of its petals is primarily due to the presence of this pigment. This compound in P. rhoeas is scientifically known as cyanidin (B77932) 3-sophoroside. Research has shown that while this compound is the main anthocyanin, other related compounds like cyanidin 3-glucoside are also present in the petals. The intensity of the red coloration is a result of the high concentration of these pigments in the epidermal cell layers of the petals.

Table 1: this compound and Related Anthocyanins in Papaver rhoeas
Plant SpeciesCompound NameCommon NameLocation in Plant
Papaver rhoeasCyanidin 3-sophorosideThis compoundPetals
Papaver rhoeasCyanidin 3-glucoside-Petals

Several species within the Rosaceae family, particularly cherries, are known to contain this compound. Both sweet cherries (Prunus avium) and tart cherries (Prunus cerasus) accumulate a variety of anthocyanins in their fruit, with this compound being a significant contributor to their red pigmentation. The presence of cyanidin 3-sophoroside, another name for this compound, has been identified in sweet cherries. These compounds are valued not only for their color but also for their antioxidant properties. The specific composition and concentration of anthocyanins can vary between different cherry cultivars.

Table 2: this compound and Other Anthocyanins in Prunus Species
Plant SpeciesCompound NameCommon NameLocation in Plant
Prunus avium (Sweet Cherry)Cyanidin 3-sophorosideThis compoundFruit
Prunus avium (Sweet Cherry)Cyanidin 3-rutinoside-Fruit
Prunus cerasus (Tart Cherry)Cyanidin 3-glucosylrutinoside-Fruit
Prunus cerasus (Tart Cherry)Cyanidin 3-rutinoside-Fruit

While the fruit and leaves of guava (Psidium guajava) are rich in a wide array of phytochemicals, including flavonoids and other phenolic compounds, there is no significant scientific evidence to suggest that this compound is a primary anthocyanin in this species. Studies on the phytochemical composition of guava have identified other anthocyanins, such as cyanidin-3-O-glucoside, but not this compound (cyanidin 3-sophoroside). Therefore, based on current research, Psidium guajava is not considered a notable biological source of this compound.

The mirror orchid, Ophrys speculum, is known for its striking labellum that mimics the appearance of a female wasp to attract male wasps for pollination. The vibrant coloration of the speculum, or the mirror-like patch on the labellum, is due to anthocyanins. However, detailed analysis of these pigments has revealed that the dominant anthocyanin is cyanidin 3-(3''-malonylglucoside). While this is a derivative of cyanidin, it is a distinct compound from this compound (cyanidin 3-sophoroside). Thus, while European orchids like Ophrys speculum utilize cyanidin-based pigments for their coloration, they are not a direct source of this compound.

Table 3: Dominant Anthocyanin in Ophrys speculum
Plant SpeciesCompound NameLocation in Plant
Ophrys speculumCyanidin 3-(3''-malonylglucoside)Speculum of the labellum

Tissue and Organ-Specific Localization within Plants

The localization of this compound within plants is highly specific and is linked to its function.

In Papaver rhoeas , this compound is densely packed in the epidermal layers of the petals. This concentration in the outermost cell layers is responsible for the intense and uniform red color of the poppy flower, which is crucial for attracting pollinators. The black spots at the base of the petals, however, contain a different composition of pigments.

In Prunus species , such as cherries, this compound and other anthocyanins are primarily found in the skin and flesh of the fruit. This localization not only gives the fruit its characteristic red color, which signals ripeness to seed-dispersing animals, but also contributes to the fruit's antioxidant capacity.

In Ophrys speculum , the related anthocyanin, cyanidin 3-(3''-malonylglucoside), is specifically located in the speculum region of the labellum. This precise positioning of the pigment is a key component of the flower's deceptive pollination strategy, creating a visual cue that mimics a female insect.

Biosynthetic Pathways and Genetic Regulation of Mecocyanin

General Anthocyanin Biosynthesis Precursors and Enzymatic Steps

The biosynthesis of all anthocyanins, including mecocyanin, begins with the general phenylpropanoid pathway. The primary precursor for this pathway is the amino acid L-phenylalanine. researchgate.netresearchgate.net A series of core enzymatic reactions convert L-phenylalanine into 4-coumaroyl-CoA, which serves as a key entry point into the flavonoid synthesis route. nih.govresearchgate.net

From 4-coumaroyl-CoA, the pathway proceeds through several enzymatic steps to produce the core anthocyanidin structure. One molecule of 4-coumaroyl-CoA is condensed with three molecules of malonyl-CoA, a reaction catalyzed by Chalcone (B49325) Synthase (CHS), to form naringenin (B18129) chalcone. nih.gov This is then isomerized to naringenin by Chalcone Isomerase (CHI). nih.govwikipedia.org

Subsequent hydroxylation and reduction steps create the specific anthocyanidin aglycone. Flavanone 3-hydroxylase (F3H) converts naringenin to dihydrokaempferol (B1209521). wikipedia.org To produce the cyanidin (B77932) backbone of this compound, dihydrokaempferol is hydroxylated at the 3' position by Flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin. researchgate.netwikipedia.org Dihydroflavonol 4-reductase (DFR) then reduces dihydroquercetin to leucocyanidin (B1674801). researchgate.netwikipedia.org Finally, Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), catalyzes the oxidation of leucocyanidin to the unstable colored cyanidin aglycone. researchgate.netwikipedia.orgresearchgate.net

Key Enzymes in the General Anthocyanin Biosynthesis Pathway
EnzymeAbbreviationFunctionSubstrate(s)Product(s)
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to cinnamic acid. researchgate.netL-phenylalanineCinnamic acid
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to produce 4-coumaric acid. researchgate.netCinnamic acid4-coumaric acid
4-coumaroyl:CoA ligase4CLActivates 4-coumaric acid by adding a Coenzyme A molecule. researchgate.net4-coumaric acid4-coumaroyl-CoA
Chalcone SynthaseCHSCatalyzes the first committed step in flavonoid biosynthesis. nih.gov4-coumaroyl-CoA, Malonyl-CoANaringenin Chalcone
Chalcone IsomeraseCHIIsomerizes naringenin chalcone to naringenin. nih.govNaringenin ChalconeNaringenin
Flavanone 3-hydroxylaseF3HHydroxylates naringenin to dihydrokaempferol. wikipedia.orgNaringeninDihydrokaempferol
Flavonoid 3'-hydroxylaseF3'HHydroxylates dihydrokaempferol to dihydroquercetin. wikipedia.orgDihydrokaempferolDihydroquercetin
Dihydroflavonol 4-reductaseDFRReduces dihydroflavonols to leucoanthocyanidins. wikipedia.orgDihydroquercetinLeucocyanidin
Anthocyanidin SynthaseANSOxidizes leucoanthocyanidins to colored anthocyanidins. wikipedia.orgLeucocyanidinCyanidin

Specific Glycosylation and Acylation Processes Leading to this compound Formation

The cyanidin aglycone is inherently unstable and must be modified by glycosylation to form a stable anthocyanin. mdpi.com The initial glycosylation step typically involves the transfer of a glucose molecule to the 3-hydroxyl group of cyanidin, a reaction catalyzed by UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT or 3GT), to form cyanidin-3-O-glucoside. mdpi.comresearchgate.net

This compound is a diglycoside, meaning it has two sugar units attached. The specific structure depends on the plant species. Common forms include cyanidin-3-O-rutinoside and cyanidin-3-O-sophoroside.

Formation of Cyanidin-3-O-rutinoside : This involves the addition of a rhamnose sugar to the glucose moiety of cyanidin-3-O-glucoside. This step is catalyzed by a specific UDP-rhamnose: anthocyanidin-3-glucoside rhamnosyltransferase (3RT). nih.gov The gene controlling this enzyme has been identified in plants like Petunia hybrida as the Rt locus. nih.gov

Formation of Cyanidin-3-O-sophoroside : This form contains two glucose molecules. After the initial glucosylation to form cyanidin-3-O-glucoside, a second glucose molecule is added. An enzyme identified in purple sweet potato (Ipomoea batatas), an anthocyanidin 3-O-glucoside-2″-O-glucosyltransferase (Ib3GGT), catalyzes this conversion, forming the sophoroside structure. nih.gov This enzyme uses UDP-glucose as the sugar donor and the glycosyl extension occurs in the cytosol. nih.gov

Following glycosylation, this compound can be further modified by acylation, where an acyl group (aliphatic or aromatic) is attached to one of the sugar moieties. This modification is catalyzed by anthocyanin acyltransferases (AATs) and can enhance pigment stability. nih.govnih.gov For instance, enzymatic acylation of cyanidin-3-O-glucoside has been shown to occur at the 6″-OH group of the glucose moiety in vitro, a process that can improve color stability and thermostability. researchgate.netfrontiersin.org

Genetic Determinants and Transcriptional Control Mechanisms for this compound Biosynthesis

The biosynthesis of this compound is regulated at the transcriptional level, primarily through the control of the structural genes encoding the pathway's enzymes. This regulation is particularly crucial for the "late" biosynthetic genes (LBGs), such as DFR and ANS, which are specific to anthocyanin production. mdpi.com

The key regulators belong to a conserved transcriptional complex known as the MBW complex, which consists of three types of transcription factors: wikipedia.orgnih.govresearchgate.net

R2R3-MYB proteins : These proteins are often the primary determinants of which structural genes are activated and in which tissues. mdpi.comresearchgate.net

basic Helix-Loop-Helix (bHLH) proteins : These act as co-regulators, interacting with MYB factors. nih.govresearchgate.net

WD40-repeat (WDR) proteins : These proteins act as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form a functional activation complex. nih.govresearchgate.net

This MBW complex binds to specific cis-regulatory elements in the promoters of the target structural genes, thereby activating their transcription. kisti.re.krnih.gov For example, in Petunia hybrida, the transcription factors AN2 (an R2R3-MYB) and JAF13 (a bHLH protein) are known regulators of anthocyanin synthesis and can bind to the promoters of DFR and ANS. kisti.re.krnih.gov The coordinated expression of these regulatory genes ensures the timely and tissue-specific production of anthocyanins like this compound. nih.gov In addition to activators, there are also MYB-repressor proteins that can compete with the MYB-activators for binding to bHLH partners, thereby downregulating the pathway. nih.gov

Key Transcriptional Regulators of Anthocyanin Biosynthesis
Regulator TypeProtein FamilyFunctionExamples (from various plants)
ActivatorR2R3-MYBDetermines specificity of target gene activation. mdpi.comPAP1, PAP2 (Arabidopsis); AN2 (Petunia); VvMYBA1 (Grapevine)
Co-activatorbHLHInteracts with MYB proteins to form the activation complex. nih.govTT8, GL3, EGL3 (Arabidopsis); JAF13 (Petunia)
ScaffoldWD40-repeatStabilizes the MYB-bHLH interaction. researchgate.netTTG1 (Arabidopsis)
RepressorR2R3-MYB / R3-MYBCompetes with MYB activators to inhibit gene expression. nih.govMYBL2 (Arabidopsis); CmMYB4 (Chrysanthemum)

In Vivo and In Vitro Biotransformation Studies Relevant to this compound

The fate of this compound after synthesis or consumption has been investigated in both in vivo and in vitro models. These studies reveal that this compound, particularly in the form of cyanidin-3-O-rutinoside, undergoes significant biotransformation.

In Vivo Studies: An oral administration study in Wistar rats using a mulberry extract containing cyanidin-3-glucoside and cyanidin-3-rutinoside (B1257026) showed that both forms were absorbed, with maximum concentrations in plasma and kidney appearing 15 minutes post-administration. nih.gov In the plasma, these compounds were found not only in their original forms but also as metabolites, including glucuronides and sulfates of cyanidin. nih.gov This indicates that after absorption, this compound undergoes phase II metabolism. The original glycosides were detected unchanged in the gastrointestinal tract but disappeared after 8 hours, suggesting extensive metabolism by gut microflora. nih.gov

In Vitro Studies: In vitro fermentation studies using human fecal microbiota have confirmed the significant role of the gut microflora in this compound degradation. kisti.re.kr When cyanidin-3-rutinoside was incubated with human fecal suspension, it was first deglycosylated to cyanidin-3-glucoside and then to the cyanidin aglycone. kisti.re.kr The aglycone is unstable and is rapidly broken down, with protocatechuic acid (derived from the B-ring of the cyanidin skeleton) being a major stable degradation product. kisti.re.krjmb.or.kr This bacterial metabolism involves the cleavage of glycosidic bonds and the breakdown of the anthocyanidin's heterocyclic structure. kisti.re.kr

Other in vitro biotransformation studies have focused on enzymatic modifications. For example, crude enzyme extracts from Aspergillus species, which possess α-L-rhamnosidase activity, have been used to successfully convert cyanidin-3-rutinoside in black raspberry juice to cyanidin-3-glucoside. nih.govnih.gov This specific bioconversion, which removes the terminal rhamnose, is of interest as monoglucoside anthocyanins are reported to be more readily metabolized and absorbed than their diglycoside counterparts. nih.gov Studies with rat liver microsomes showed that while anthocyanins were not metabolized by phase I cytochrome P450 enzymes, they were glucuronidated in the presence of activated glucuronic acid, confirming a phase II metabolic pathway. jmb.or.kr

Chemical Synthesis and Semisynthetic Derivatization of Mecocyanin

Total Chemical Synthesis Methodologies of Mecocyanin

The total chemical synthesis of complex natural products like anthocyanins can be challenging due to their labile nature and intricate structures. An early reported synthesis of this compound dates back to 1934 by Grove, Inubuse, and Robinson. rsc.orgdntb.gov.ua This pioneering work in anthocyanin synthesis laid the groundwork for later investigations into these compounds. While the detailed methodologies of this historical synthesis are extensive and involve classical organic chemistry techniques, they typically involve the condensation of appropriately substituted phloroglucinaldehyde or a related A-ring precursor with a B-ring compound (such as a substituted ω-methoxyacetophenone) and subsequent cyclization to form the flavylium (B80283) core, followed by glycosylation. rsc.orgdntb.gov.ua Protecting group strategies are crucial throughout the synthesis to ensure selective reactions and prevent degradation of sensitive functional groups, particularly the hydroxyl groups on the aglycone and the sugar moiety.

Semisynthetic Approaches from Related Anthocyanidins and Glycosides

Semisynthesis offers an alternative route to obtain this compound, often starting from more readily available natural precursors. Given that this compound is cyanidin (B77932) 3-sophoroside, a primary semisynthetic strategy involves the glycosylation of cyanidin or the modification of existing cyanidin glycosides. researchgate.netresearchgate.net

Cyanidin is the aglycone of this compound, meaning it is the non-sugar component. mdpi.comnih.gov Semisynthesis can involve coupling sophorose (a disaccharide composed of two glucose units linked β-(1→2)) to the C-3 hydroxyl group of cyanidin. This process requires controlled reaction conditions and specific glycosylation reagents to ensure the correct linkage and regioselectivity. Alternatively, one could start from a simpler cyanidin glycoside and enzymatically or chemically add the second glucose unit to form the sophorose moiety at the C-3 position.

The relationship between this compound chloride and cyanidin chloride has also been noted in historical research, suggesting potential routes involving the conversion of one to the other, which could be considered a form of semisynthesis or degradation analysis. lookchem.com

Semisynthetic routes can offer advantages over total synthesis, such as potentially fewer steps and higher yields, especially if the precursor anthocyanidin or glycoside is abundant in natural sources.

Strategies for Structural Modification and Analog Generation for Mechanistic Research

Structural modification of this compound and the generation of analogs are valuable strategies for investigating the relationship between structure and function, particularly in mechanistic studies. Modifications can target the aglycone (cyanidin) or the sophorose sugar moiety.

Strategies for structural modification include:

Modification of Hydroxyl Groups: Acylation or alkylation of the hydroxyl groups on the cyanidin core or the sophorose unit can alter properties such as stability, solubility, and biological activity. Acylation, for instance, has been shown to improve the stability of some anthocyanins. pan.olsztyn.plscribd.com

Modification of the Sugar Moiety: Replacing sophorose with other mono- or disaccharides, or modifying the linkage between the glucose units, can lead to analogs with different biochemical interactions.

Modification of the Flavylium Core: Although the flavylium core is central to the color and stability of anthocyanins under acidic conditions, modifications to the A or B rings (e.g., hydroxylation patterns, methylation) can also be explored, often starting from modified precursors in synthetic or semisynthetic schemes. mdpi.compan.olsztyn.pl

Glycosylation Pattern Alterations: While this compound is a 3-glycoside, other glycosylation patterns exist in nature (e.g., 3,5-diglycosides). pan.olsztyn.pl Synthesizing analogs with different glycosylation sites can provide insights into the role of the sugar moiety's position.

Generating a library of this compound analogs allows researchers to study how specific structural changes impact properties like color stability under varying pH conditions, interactions with other molecules (e.g., copigments, metal ions), and potential biological activities. vdoc.pubresearchgate.net This systematic modification approach is fundamental to understanding the complex chemistry and behavior of anthocyanins. The design of such analogs can be guided by computational methods to predict the impact of structural changes on molecular properties and interactions. researchgate.net

Advanced Analytical Methodologies for Mecocyanin Research

Chromatographic Techniques for Isolation and Purification

Chromatography is fundamental to separating mecocyanin from the complex chemical matrix of its natural sources, such as plants and fruits. The choice of technique depends on the scale and desired purity of the final product.

Historically, Paper Chromatography (PC) and more recently, Thin-Layer Chromatography (TLC), have served as simple, rapid, and cost-effective methods for the preliminary separation and identification of anthocyanins like this compound. These techniques operate on the principle of partitioning, where components of a mixture are separated based on their differential affinities for a stationary phase (typically cellulose (B213188) or silica (B1680970) gel) and a mobile phase. researchgate.netttu.edu

Due to its polar nature, attributed to the numerous hydroxyl groups on both the cyanidin (B77932) core and the sugar moieties, this compound is strongly adsorbed onto polar stationary phases. A polar mobile phase is used to move the compound up the stationary phase. The separation is governed by the compound's solubility in the mobile phase and its adsorption to the stationary phase. The resulting separation is visualized as distinct colored spots, and the retention factor (Rf value) is calculated for each spot. wordpress.comyoutube.com The Rf value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic constant for a specific compound, stationary phase, and mobile phase system. wordpress.com For anthocyanins, typical mobile phases include mixtures of acids, alcohols, and water, such as the Forestal solvent (acetic acid:hydrochloric acid:water). researchgate.net

Compound ClassStationary PhaseTypical Mobile PhaseExpected Rf Value Range
Anthocyanin Glycosides (e.g., this compound)CelluloseFormic Acid / HCl / Water / Alcohol mixtures0.10 - 0.65
Anthocyanidins (Aglycones)CelluloseFormic Acid / HCl / Water / Alcohol mixtures0.60 - 0.90

This interactive table showcases typical retention factor (Rf) ranges for anthocyanins in TLC, illustrating the separation based on polarity.

For quantitative analysis and high-purity isolation, High-Performance Liquid Chromatography (HPLC) is the gold standard. researchgate.net When coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detectors, it provides a powerful platform for the separation, identification, and structural confirmation of this compound. nih.govresearchgate.net

The most common HPLC configuration for anthocyanin analysis is reverse-phase chromatography. A nonpolar stationary phase, typically a C18 silica column, is used with a polar mobile phase. The mobile phase usually consists of a gradient mixture of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govusask.ca The acidic conditions are crucial for maintaining the this compound molecule in its stable, colored flavylium (B80283) cation form. tandfonline.comcreative-proteomics.com

Separation: As the mobile phase flows through the column, this compound and other sample components are separated based on their hydrophobicity. Less polar compounds interact more strongly with the C18 stationary phase and thus elute later.

PDA Detection: Following separation, the eluent passes through a PDA detector. This detector measures the absorbance of the compounds over a wide range of wavelengths simultaneously, generating a three-dimensional plot of absorbance, wavelength, and time. This compound, like other cyanidin glycosides, exhibits a characteristic maximum absorbance (λmax) at approximately 520 nm. nih.govscholarsresearchlibrary.com This allows for selective detection and quantification.

MS Detection: The eluent then enters the mass spectrometer, where the molecules are ionized (typically via electrospray ionization, ESI) and separated based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound. For this compound (cyanidin 3-O-sophoroside), the molecular ion [M]+ is observed. Further fragmentation within the mass spectrometer (MS/MS) can break the glycosidic bond, yielding a characteristic fragment ion of the cyanidin aglycone (m/z 287.0) and a loss corresponding to the disaccharide moiety. researchgate.nettandfonline.com This fragmentation pattern is definitive for confirming the identity of the aglycone and the nature of the sugar substitution.

AnalyteTechniqueMolecular Ion [M]+ (m/z)Key Fragment Ion (m/z)Fragment Identity
This compound (as Cyanidin 3-sophoroside)HPLC-ESI-MS/MS611.16287.05Cyanidin Aglycone

This interactive table summarizes the mass spectrometric data used to identify this compound (as cyanidin 3-sophoroside), highlighting the molecular ion and the key fragment corresponding to the cyanidin aglycone.

Spectroscopic Characterization Methods for Structural Confirmation

While chromatography is essential for purification, spectroscopy provides the detailed information required to confirm the precise molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward yet powerful technique for characterizing anthocyanins. The absorption of light in the UV and visible regions corresponds to electronic transitions within the molecule. libretexts.org The extended system of conjugated double bonds in the benzopyran and phenolic rings of the cyanidin core acts as a chromophore, responsible for the compound's color. wikipedia.org

In acidic solutions (pH < 3), where the flavylium cation is the predominant form, this compound exhibits a strong absorption maximum (λmax) in the visible region at approximately 520 nm, resulting in its characteristic red-purple hue. scholarsresearchlibrary.com This absorption peak is a key identifier for cyanidin-based glycosides. As the pH changes, the structure of the anthocyanin molecule transforms, leading to distinct color and spectral shifts. scholarsresearchlibrary.com

pH ConditionPredominant FormObserved ColorApproximate &lambda;max (nm)
&lt; 3Flavylium CationRed / Magenta~520
4 - 6Quinoidal Base (Anhydrobase)Purple / Violet~530 - 570
&gt; 7Chalcone (B49325)Colorless / YellowishNo peak in visible range

This interactive table details the characteristic UV-Vis absorption maxima (λmax) and corresponding colors of this compound at different pH values, reflecting its structural transformations.

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. uobasrah.edu.iq An IR spectrum provides a molecular "fingerprint" by revealing the presence of specific functional groups. For a complex molecule like this compound, the IR spectrum displays a combination of absorptions corresponding to its flavonoid and glycosidic components. youtube.com Key expected absorptions include a broad band for O-H stretching from the many hydroxyl groups, aromatic C=C and C-H stretching from the phenolic rings, and C-O stretching from the ether linkages of the glycosidic bond and the pyran ring. libretexts.orglibretexts.org

Vibrational ModeFunctional GroupExpected Absorption Range (cm⁻¹)
O-H StretchingPhenolic and sugar -OH3600 - 3200 (Broad)
C-H StretchingAromatic Rings3100 - 3000
C-H StretchingAliphatic (Sugar Rings)3000 - 2850
C=C StretchingAromatic Rings1620 - 1580 and 1520 - 1450
C-O StretchingGlycosidic Linkage, Alcohols1200 - 1000

This interactive table outlines the characteristic infrared (IR) absorption frequencies for the primary functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed.

¹H NMR: The proton NMR spectrum reveals the chemical environment of every hydrogen atom in the molecule. It shows distinct signals for the aromatic protons on the A and B rings of the cyanidin core, as well as the numerous protons on the two sugar units of the gentiobioside or sophoroside moiety. The chemical shift, integration (number of protons), and splitting pattern (coupling with neighboring protons) of each signal are analyzed.

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom in the molecule, including those in the cyanidin skeleton and the sugar residues.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the complete structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), which helps to trace the proton networks within each sugar ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular mass of this compound and for deducing its structure through fragmentation analysis. mdpi.com Soft ionization techniques, such as Electrospray Ionization (ESI), are typically employed for anthocyanin analysis as they can generate intact molecular ions from which precise molecular weight information can be obtained. scispace.com

When subjected to tandem mass spectrometry (MS/MS), the this compound molecular ion undergoes collision-induced dissociation (CID), leading to a predictable fragmentation pattern. The most labile bonds in flavonoid glycosides are the O-glycosidic bonds linking the sugar moieties to the aglycone. mdpi.comresearchgate.net Consequently, the primary fragmentation pathway for this compound involves the sequential loss of its sugar units.

The analysis begins by identifying the protonated molecular ion [M+H]⁺. For this compound (C₂₇H₃₀O₁₆), the expected exact mass is approximately 611.1616 g/mol . The first fragmentation event (MS²) typically involves the cleavage of the bond between the two glucose units or the loss of the terminal glucose, resulting in a neutral loss of a hexose (B10828440) moiety (162.05 Da). This produces a fragment ion corresponding to cyanidin 3-glucoside. A subsequent fragmentation (MS³) of this ion results in another 162.05 Da loss, yielding the protonated cyanidin aglycone ion at m/z 287.05. academicjournals.org This characteristic aglycone ion is a key identifier for a large class of anthocyanins and can be further fragmented to provide information about the hydroxylation pattern of the A and B rings. researchgate.net

Table 1: Predicted MS/MS Fragmentation Pattern for this compound ([M+H]⁺)

Ion DescriptionProposed StructureTheoretical m/z
[M+H]⁺ Cyanidin 3-sophoroside611.16
[M+H - 162.05]⁺ Cyanidin 3-glucoside449.11
[M+H - 162.05 - 162.05]⁺ Cyanidin (Aglycone)287.05

Distribution Number Analysis for Glycosidic Linkage Elucidation

The elucidation of the specific glycosidic linkage between the sugar units in the sophorose moiety of this compound requires sophisticated analytical methods. While Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for such determinations, researchgate.netnih.gov chemical methods can also provide crucial information. One such classical approach that can be conceptualized as a "Distribution Number Analysis" is periodate (B1199274) oxidation.

This method relies on the specific cleavage of vicinal diols (hydroxyl groups on adjacent carbon atoms) by periodic acid (HIO₄) or its salts (e.g., NaIO₄). researchgate.net The number of moles of periodate consumed and the number of moles of formic acid produced during the reaction are measured. This "distribution" of reactants consumed and products formed allows for the deduction of the glycosidic linkage type.

For the sophorose (2-O-β-D-glucopyranosyl-D-glucose) attached to cyanidin, the glucose unit linked to the aglycone (the reducing end of the disaccharide) and the terminal glucose unit will react differently with periodate. The specific pattern of periodate consumption reveals the nature of the linkage. For instance, a 1→2 linkage, as in sophorose, will yield a different oxidation product profile compared to a 1→4 linkage (as in cellobiose) or a 1→6 linkage (as in gentiobiose). By analyzing the number of periodate moles consumed per mole of this compound and identifying the resulting oxidized sugar fragments, the 1→2 linkage can be confirmed. nih.gov

Table 2: Principles of Periodate Oxidation for Linkage Analysis

Linkage Type (Example)Vicinal Diols Available for CleavageMoles of Periodate Consumed (per disaccharide unit)Moles of Formic Acid Produced (per disaccharide unit)
1→2 Linkage C3'-C4' on terminal unit; C3-C4 and C4-C5 on aglycone-linked unit31
1→4 Linkage C2'-C3' and C3'-C4' on terminal unit; C2-C3 on aglycone-linked unit31
1→6 Linkage C2'-C3', C3'-C4' on terminal unit; C2-C3, C3-C4 on aglycone-linked unit42

Note: The exact consumption can vary based on reaction conditions and the structure of the aglycone-proximal sugar ring after the initial glycosidic bond is formed.

Qualitative Chemical Reactions for Aglycone and Sugar Moiety Identification

Qualitative chemical reactions are fundamental for breaking down the this compound molecule into its constituent parts—the aglycone and the sugar moieties—and subsequently identifying them. The primary method used for this purpose is acid hydrolysis. nih.govkoreamed.org

Controlled heating of this compound in the presence of a strong acid (e.g., hydrochloric acid or trifluoroacetic acid) cleaves the O-glycosidic bond that links the sophorose disaccharide to the cyanidin aglycone. nih.govacs.org The hydrolysis also cleaves the bond between the two glucose units. This procedure yields three distinct molecules: one molecule of the cyanidin aglycone and two molecules of glucose.

Following hydrolysis, the products are separated and identified. The aglycone, being less polar than the sugars, can be extracted into a solvent like amyl alcohol. koreamed.org Its identity as cyanidin is then confirmed by comparing its chromatographic behavior (e.g., using paper chromatography or HPLC) and its UV-Visible absorption spectrum against an authentic cyanidin standard. koreamed.orgcreative-proteomics.com The aqueous phase, containing the sugar components, is analyzed separately. The presence of glucose is confirmed by co-chromatography with a known glucose standard. koreamed.org

Table 3: Summary of Qualitative Hydrolysis and Identification of this compound

StepProcedureExpected OutcomeIdentification Method
1. Hydrolysis Heat this compound sample with aqueous acid (e.g., 2N HCl). acs.orgCleavage of glycosidic bonds.-
2. Separation Partition the hydrolysate between an organic solvent (e.g., amyl alcohol) and the aqueous phase.Aglycone moves to the organic phase; sugars remain in the aqueous phase.Liquid-liquid extraction.
3. Aglycone ID Analyze the organic phase.A purple-red pigment is observed.Co-chromatography (HPLC, Paper) and UV-Vis spectroscopy against Cyanidin standard. koreamed.org
4. Sugar ID Analyze the aqueous phase.Presence of a simple sugar.Co-chromatography (HPLC, Paper) against a Glucose standard. koreamed.org

Molecular Mechanisms of Mecocyanin S Biological Activities

Interaction with Cellular and Subcellular Pathways

Mecocyanin (as C-phycocyanin) demonstrates significant antioxidant properties through its ability to scavenge a variety of reactive oxygen species (ROS). mdpi.com Its mechanisms of action include the direct scavenging of radicals such as alkoxyl, superoxide, and hydrogen peroxide, which effectively inhibits lipid peroxidation. mdpi.com The compound's potent antioxidant activity is also attributed to its ability to inactivate certain isoforms of NADPH oxidase, a key enzyme involved in ROS production. nih.gov The phycocyanobilin (PCB) chromophore, which is covalently attached to the protein, is believed to be the primary component responsible for these beneficial effects. nih.gov

Beyond direct scavenging, C-phycocyanin contributes to the cellular antioxidant defense by chelating metal ions, particularly transition elements like iron, which are known catalysts in the synthesis of ROS. mdpi.com In various cell and animal models, C-phycocyanin has been shown to protect against oxidative stress by reducing biochemical markers of lipid peroxidation and preventing oxidative damage to mitochondria. mdpi.comnih.gov

This compound (as C-phycocyanin) exerts notable anti-proliferative effects by modulating several key signal transduction pathways. Research indicates that C-phycocyanin can inhibit the proliferation of cancer cells by down-regulating critical signaling cascades involved in cell growth and survival. nih.gov

One of the primary pathways affected is the MAPK (Mitogen-Activated Protein Kinase) pathway. Studies have shown that C-phycocyanin down-regulates the ERK signaling pathway while up-regulating the JNK and p38 MAPK pathways, a combination that collectively induces tumor cell death. nih.gov In melanoma cells, C-phycocyanin has been found to bind to BRAF and MEK, crucial proteins in this proliferation pathway, thereby hindering their function. nih.gov This interaction can impair the phosphorylation of ERK, limiting its activation and subsequent migration to the nucleus where it would normally initiate cell proliferation. Furthermore, C-phycocyanin has been reported to suppress proliferation by downregulating the GRB2/ERK signaling pathway. nih.gov

In non-small cell lung cancer cells, C-phycocyanin was found to inhibit cell growth by activating the AMPK (adenosine monophosphate-activated protein kinase) signaling pathway and suppressing the mTOR (mechanistic target of rapamycin (B549165) kinase) pathway, which ultimately triggers cancer cell death. nih.gov It also interacts with cyclin-dependent kinases 4 and 6, leading to cell cycle arrest in the G0/G1 phase. nih.govnih.gov This is achieved by decreasing the expression of Cyclin D1 and CDK2 while increasing levels of the inhibitors p21 and p27. nih.gov

Signaling Pathway/Protein TargetObserved Effect of C-phycocyaninOutcome
BRAF/MEK/ERKBinds to BRAF and MEK; Down-regulates ERK signaling. nih.govnih.govInhibition of cell proliferation. nih.gov
JNK/p38 MAPKUp-regulates JNK and p38 signaling. nih.govInduction of apoptosis. nih.gov
GRB2/ERKDown-regulates GRB2/ERK signaling transduction. nih.govSuppression of melanoma cell proliferation. nih.gov
AMPK/mTORActivates AMPK and suppresses the mTOR pathway. nih.govInhibition of cell growth and induction of cell death. nih.gov
Cyclin D1/CDK2Decreases protein expression levels. nih.govInduction of G0/G1 cell cycle arrest. nih.gov

The anti-inflammatory mechanisms of this compound (as C-phycocyanin) are multifaceted, involving the inhibition of key pro-inflammatory enzymes and cytokines. C-phycocyanin has been shown to suppress the expression and induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory cascade. mdpi.com By inhibiting these enzymes, it reduces the overproduction of nitric oxide (NO) and prostaglandin (B15479496) E2, respectively, which are key mediators of inflammation.

Enzyme Inhibition and Ligand Binding Dynamics

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of this enzyme increases acetylcholine levels in the synaptic cleft, a therapeutic strategy used for conditions like Alzheimer's disease. nih.gov While direct studies on purified this compound are limited, research on extracts from Spirulina, the cyanobacterium from which C-phycocyanin is derived, provides evidence for AChE inhibition. A study demonstrated that spray-dried preparations from a Spirulina extract fermented with Lactobacillus led to the inhibition of acetylcholinesterase activities in the mouse hippocampus. nih.gov This suggests that C-phycocyanin or its metabolites may contribute to this inhibitory effect, thereby enhancing cholinergic transmission. nih.gov Other natural pigments, such as anthocyanins, have also been shown to possess anticholinesterase activity, lending plausibility to this mechanism for C-phycocyanin.

Computational studies have provided significant insights into the binding dynamics of this compound (as C-phycocyanin) with various protein targets. Molecular docking analyses have been employed to understand the interactions that underpin its biological activities, such as its anti-proliferative effects. nih.gov

These in silico studies have simulated the binding of C-phycocyanin to key proteins involved in cancer progression. For example, docking models show that C-phycocyanin can bind to BRAF and MEK, which are critical kinases in the cell proliferation signaling pathway. nih.gov It has also been shown to interact with matrix metalloproteinases (MMP-2 and MMP-9) and N-cadherin, which may explain its ability to decrease cell migration. nih.gov Molecular docking with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) revealed that C-phycocyanin forms hydrogen bond interactions with residues near the DFG loop (Asp1046-Phe1047-Gly1048), suggesting a mechanism for its potential as an angiogenesis inhibitor. mdpi.com

Protein TargetKey Interacting ResiduesPotential Biological Effect
VEGFR2Asp1046, Phe1047, Gly1048. mdpi.comInhibition of angiogenesis. mdpi.com
BRAF/MEKSpecific binding interactions identified. nih.govInhibition of cell proliferation. nih.gov
MMP-2 / MMP-9Specific binding interactions identified. nih.govDecrease in cell migration. nih.gov
β-secretaseInteraction with the enzyme active site.Inhibition of amyloid precursor protein proteolysis.

The Role of this compound in Plant Pigmentation and Co-pigmentation Phenomena

This compound, chemically identified as cyanidin (B77932) 3-sophoroside, is a significant contributor to the red and magenta hues observed in the petals of many flowering plants. nih.govnih.gov Its presence and concentration are critical determinants of floral color, a key trait for attracting pollinators and ensuring reproductive success.

Contribution to Floral Coloration and Variability

The color imparted by this compound is not static but is influenced by a variety of factors within the plant's cellular environment. The vacuolar pH, for instance, can significantly alter the chromophore of the this compound molecule, leading to shifts in the visible spectrum of light it absorbs and reflects. This phenomenon contributes to the remarkable color variability seen within a single plant species and even within the lifespan of a single flower.

The concentration of this compound itself is a primary driver of color intensity. Higher concentrations of this pigment result in deeper, more saturated red and magenta tones. Genetic and environmental factors regulate the biosynthesis of this compound, leading to the diverse color patterns and variations observed in nature.

Interplay with Other Pigments and Co-pigments in Plant Tissues

The final perceived color of a flower is rarely the result of a single pigment. This compound often acts in concert with other classes of pigments, such as other anthocyanins, flavonols, and flavones, in a phenomenon known as co-pigmentation. These co-pigments, which are often colorless themselves, can form molecular complexes with this compound, leading to a hyperchromic effect (an increase in color intensity) and a bathochromic shift (a shift towards a bluer hue).

This interplay is crucial for expanding the palette of floral colors beyond what this compound could achieve alone. The specific types and concentrations of co-pigments present in the vacuole alongside this compound are key determinants of the final color. For example, the presence of flavonols like quercetin (B1663063) or kaempferol (B1673270) can stabilize the this compound molecule and enhance its coloration.

Pigment/Co-pigment ClassRole in Coloration with this compound
Other Anthocyanins Can blend with this compound to create a wider range of red, purple, and blue shades.
Flavonols (e.g., Quercetin, Kaempferol) Act as co-pigments, enhancing the color intensity and stability of this compound, often leading to bluer shades.
Flavones (e.g., Apigenin, Luteolin) Also function as co-pigments, contributing to color stabilization and modification.

Interactions with Other Biomolecules and Macromolecular Complexes

Beyond its role in pigmentation, this compound engages in a variety of non-covalent interactions with other essential biomolecules. These interactions are fundamental to its broader biological activities and can influence the structure and function of these macromolecules.

Non-Covalent Interactions with Proteins, Nucleic Acids, and Lipids

The poly-phenolic structure of this compound allows it to form non-covalent bonds with various biomolecules. These interactions are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Proteins: this compound can bind to proteins, including enzymes and structural proteins. These interactions can modulate the protein's conformation and, consequently, its activity. The binding is often influenced by the pH and the specific amino acid composition of the protein's binding pocket.

Nucleic Acids: While less extensively studied, anthocyanins like this compound have the potential to interact with the grooves of DNA and RNA. These interactions could play a role in the regulation of gene expression and the protection of nucleic acids from oxidative damage.

Lipids: As an amphiphilic molecule, this compound can interact with lipid bilayers, the fundamental components of cell membranes. This interaction can alter membrane fluidity and permeability, potentially impacting cellular signaling and transport processes.

Effects on Macromolecular Structural Organization and Dynamics

The non-covalent binding of this compound to macromolecules can induce significant changes in their three-dimensional structure and dynamic behavior. By stabilizing certain conformations or altering the flexibility of a protein or nucleic acid, this compound can influence its biological function. For instance, the binding of this compound to a protein may allosterically regulate its enzymatic activity or its interaction with other proteins. These subtle yet significant structural modifications are a key aspect of the multifaceted biological roles of this compound.

Degradation Pathways and Stability Studies of Mecocyanin in Biological Contexts

Enzymatic Degradation Mechanisms (e.g., Phenolase Activity)

Enzymatic degradation is a significant factor in the breakdown of anthocyanins like mecocyanin. Enzymes such as phenolase (also known as polyphenol oxidase, PPO) are known to catalyze the oxidation of phenolic compounds, which are the structural basis of anthocyanins ifst.orgresearchgate.net. This oxidation can lead to the degradation of the pigment and a loss of color.

Phenolase activity involves the oxidation of o-dihydroxy phenols to o-quinones researchgate.net. While this compound itself is a complex molecule, its aglycone, cyanidin (B77932), possesses o-dihydroxy groups on its B-ring, making it susceptible to enzymatic oxidation once the glycosidic bonds are cleaved drugfuture.com. Studies on other anthocyanins and phenolic compounds have shown that PPO can initiate a cascade of reactions leading to the formation of brown pigments (melanins) ifst.orgnih.govresearchgate.net. The rate of enzymatic browning is directly linked to the activity of PPOs and the availability of phenolic substrates nih.govresearchgate.net.

Research has investigated the effect of phenolase on this compound degradation, particularly in fruit juices like tart cherry juice dss.go.th. Factors such as pH and the presence of inhibiting substances can influence the extent of this enzymatic breakdown dss.go.th.

Factors Influencing this compound Stability in Plant Extracts and Biological Matrices

The stability of this compound in plant extracts and biological matrices is affected by a confluence of factors, including temperature, pH, light, oxygen, and the presence of other compounds.

Temperature: Anthocyanins are generally thermolabile compounds, and elevated temperatures can accelerate their degradation mdpi.com. The extraction and processing methods used for plant materials must consider temperature control to avoid loss of these pigments mdpi.comphcogrev.com.

pH: The stability and color of anthocyanins are highly dependent on pH. They are generally more stable in acidic conditions and degrade rapidly as the pH increases mdpi.com. This pH sensitivity is often exploited in intelligent packaging where anthocyanin extracts act as pH indicators mdpi.com.

Light and Oxygen: Exposure to light and oxygen can also contribute to the degradation of anthocyanins through oxidative processes ifst.org.

Presence of Other Compounds: The complex composition of plant extracts and biological matrices can either enhance or reduce this compound stability. Other phenolic compounds, enzymes, metal ions, and co-pigments can interact with anthocyanins, influencing their degradation pathways and rates. Antioxidants present in the matrix can offer some protection against oxidative degradation researchgate.net.

Maintaining the stability of plant extracts rich in anthocyanins often requires optimized extraction protocols, appropriate drying techniques (like lyophilization), and controlled storage conditions to minimize exposure to detrimental factors phcogrev.comresearchgate.net.

Identification and Characterization of Degradation Products and Intermediates

The degradation of this compound yields various products and intermediates. Acid hydrolysis, for instance, cleaves the glycosidic bonds, releasing the aglycone, cyanidin, and the sugar moiety, sophorose (a disaccharide of glucose) foodprotection.org. Further degradation of cyanidin can occur through oxidation and cleavage of the phenolic rings, potentially yielding smaller phenolic acids and aldehydes.

Studies on the degradation of other anthocyanins provide insights into the potential degradation products of this compound. Enzymatic oxidation by PPO can lead to the formation of o-quinones, which are highly reactive and can undergo further polymerization to form brown pigments researchgate.netnih.gov. Non-enzymatic reactions following enzymatic oxidation can also contribute to the formation of polymeric degradation products nih.gov.

While specific degradation products of this compound under various biological conditions require detailed investigation, the general pathways observed for other cyanidin-based anthocyanins suggest the formation of phenolic acids, aldehydes, and polymeric brown compounds as potential degradation products. Chromatographic and spectroscopic techniques are typically employed to identify and characterize these intermediates and final products foodprotection.orgnih.gov.

Environmental and Physiological Factors Affecting In Planta Degradation

In plants, the degradation of this compound is influenced by a combination of environmental and physiological factors throughout the plant's life cycle.

Developmental Stage: The concentration and stability of anthocyanins can vary significantly depending on the plant's developmental stage, with degradation often occurring during ripening or senescence.

Environmental Conditions: Light intensity, temperature, and water availability can impact anthocyanin content and stability in planta mdpi.com. Stress conditions, such as drought or high light, can sometimes increase anthocyanin production, but extreme conditions can also lead to degradation.

Enzymatic Activity: Endogenous plant enzymes, including glycosidases and polyphenol oxidases, play a role in the turnover and degradation of anthocyanins within plant tissues ifst.orgresearchgate.net. The compartmentalization of these enzymes and their substrates within plant cells is crucial for maintaining pigment integrity; disruption of cellular structures (e.g., due to wounding or senescence) can lead to increased enzymatic degradation ifst.orgnih.govresearchgate.net.

Understanding these in planta factors is important for optimizing the harvest and storage of plant materials rich in this compound and for comprehending the biological roles of this pigment in the plant kingdom.

Biotechnological Research Avenues and Future Perspectives for Mecocyanin

Mecocyanin, a cyanidin (B77932) 3-sophoroside, represents a specific member of the vast family of anthocyanin pigments. While extensive research has been conducted on anthocyanins as a group, dedicated studies focusing solely on the biotechnological applications of this compound are still emerging. However, by examining the advancements made with closely related anthocyanins, it is possible to delineate promising future research directions and potential applications for this compound.

Q & A

Q. How should researchers address potential biases in interpreting this compound’s environmental impact data?

  • Methodological Answer : Conduct lifecycle assessments (LCAs) with sensitivity analysis to quantify uncertainty in parameters (e.g., degradation rates, bioaccumulation). Use independent lab replication for critical assays (e.g., algal toxicity tests). Disclose funding sources and conflicts of interest in the manuscript’s declaration section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.